

# Technical Guide: (S)-(-)-2-(Boc-Amino)-1,4-butanediol (CAS 128427-10-1)

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## Compound of Interest

Compound Name: (S)-(-)-2-(Boc-amino)-1,4-butanediol

Cat. No.: B143952

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Disclaimer: This document summarizes publicly available information regarding the chemical and physical properties of **(S)-(-)-2-(Boc-Amino)-1,4-butanediol** (CAS 128427-10-1) and its role as a chiral building block in organic synthesis. Extensive searches for its pharmacological and toxicological properties, specific biological targets, and detailed in vivo or in vitro experimental protocols yielded limited specific data for this particular compound. The majority of available biological data pertains to the related compound 1,4-butanediol, which has a significantly different chemical structure and biological activity profile. Therefore, this guide focuses on the established synthetic applications of **(S)-(-)-2-(Boc-Amino)-1,4-butanediol**.

## Core Properties

**(S)-(-)-2-(Boc-Amino)-1,4-butanediol** is a chiral organic compound frequently utilized as a versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amine functionality and the chiral center make it a valuable intermediate for stereoselective synthesis.

## Chemical and Physical Data

The following table summarizes the key quantitative data for **(S)-(-)-2-(Boc-Amino)-1,4-butanediol**.

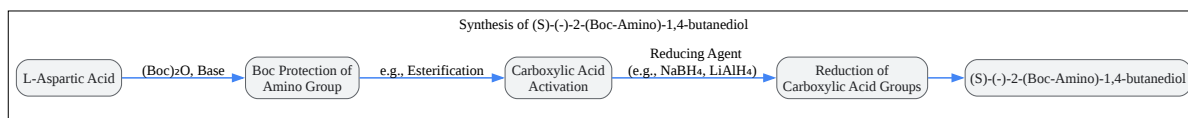
Property	Value	References
CAS Number	128427-10-1	[1]
Molecular Formula	C <sub>9</sub> H <sub>19</sub> NO <sub>4</sub>	[2][3][4]
Molecular Weight	205.25 g/mol	[2][3][4]
Appearance	White crystalline powder	[5]
Melting Point	65-69 °C	[4]
Optical Activity	[α] <sub>D</sub> <sup>20</sup> -8°, c = 1 in chloroform	[4]
IUPAC Name	tert-butyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate	[6]
Synonyms	(S)-(-)-N-Boc-2-Amino-1,4-butanediol, tert-butyl (S)-(1,4-dihydroxybutan-2-yl)carbamate	[7][8]

## Synthesis

**(S)-(-)-2-(Boc-Amino)-1,4-butanediol** is commonly synthesized from the naturally occurring chiral starting material, L-aspartic acid. This ensures the correct stereochemistry at the C2 position. While a detailed, step-by-step experimental protocol from a peer-reviewed source is not readily available in the public domain, the general synthetic strategy involves the protection of the amino group of a suitable precursor followed by reduction of the carboxylic acid functionalities.

A general workflow for the synthesis starting from a protected amino acid is outlined below.

## General Synthetic Workflow



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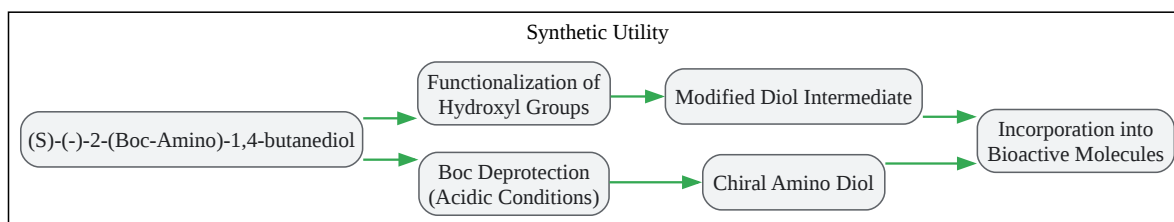
General synthetic pathway from L-aspartic acid.

## Applications in Organic Synthesis

The primary utility of **(S)-(-)-2-(Boc-Amino)-1,4-butanediol** lies in its role as a chiral building block. The Boc protecting group allows for the selective reaction of the hydroxyl groups, and its chirality is transferred to the target molecule.

## Role as a Chiral Intermediate

The compound serves as a precursor in the synthesis of various chiral molecules. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be further functionalized. The two hydroxyl groups also offer sites for modification.



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- To cite this document: BenchChem. [Technical Guide: (S)-(-)-2-(Boc-Amino)-1,4-butanediol (CAS 128427-10-1)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143952#cas-number-128427-10-1-properties]

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